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Compound of Interest

Compound Name: ML 10302

Cat. No.: B1235468 Get Quote

ML10302: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the

Potent 5-HT₄ Partial Agonist

This technical guide provides a comprehensive overview of ML10302, a potent and selective

serotonin 4 (5-HT₄) receptor partial agonist. The document is intended for researchers,

scientists, and professionals in drug development, offering detailed information on its chemical

characteristics, pharmacological properties, and the experimental methodologies used for its

evaluation.

Chemical Structure and Physicochemical Properties
ML10302, with the chemical name 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate,

is a synthetic organic compound. Its structure is characterized by a substituted benzoic acid

ester linked to a piperidine moiety.
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Identifier Value

IUPAC Name
2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-

methoxybenzoate

Molecular Formula C₁₅H₂₁ClN₂O₃

Molecular Weight 312.79 g/mol

CAS Number 148868-55-7

ChEMBL ID CHEMBL286136

PubChem CID 5311299

SMILES
COC1=CC(=C(C=C1N)Cl)C(=O)OCCN2CCCC

C2

Pharmacological Properties and Quantitative Data
ML10302 is a high-affinity partial agonist of the 5-HT₄ receptor. Its biological activity has been

characterized in several studies, demonstrating its potency and selectivity.

Parameter Value
Species/Assay
Condition

Reference

EC₅₀ 4 nM
5-HT₄ receptor

activation
[1]

Kᵢ (5-HT₄) 1.07 nM
Radioligand binding

assay
[2]

Kᵢ (5-HT₃) 730 nM
Radioligand binding

assay
[1]

Selectivity >680-fold (Kᵢ 5-HT₃ / Kᵢ 5-HT₄) [1]

Mechanism of Action and Signaling Pathway
As a 5-HT₄ receptor agonist, ML10302 stimulates Gs alpha subunit (Gαs)-coupled signaling

pathways. Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which in
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turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second

messenger then activates Protein Kinase A (PKA), which can phosphorylate various

downstream targets.

One of the significant downstream effects of ML10302-mediated 5-HT₄ receptor activation is

the enhancement of the non-amyloidogenic processing of the amyloid precursor protein (APP).

This occurs through the activation of α-secretase, which cleaves APP to produce the soluble

fragment sAPPα. Increased levels of sAPPα are associated with neuroprotective and memory-

enhancing effects, making ML10302 a compound of interest in Alzheimer's disease research.

[1]

In the gastrointestinal tract, ML10302 has been shown to stimulate gut motility. This prokinetic

effect is primarily mediated through the activation of cholinergic pathways.[2] In the colon, there

is also evidence for the involvement of tachykininergic pathways.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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